molecular formula C15H13ClO B582212 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone CAS No. 1355247-05-0

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone

Cat. No. B582212
CAS RN: 1355247-05-0
M. Wt: 244.718
InChI Key: FZYHDUOFIUIRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The IUPAC name for this compound is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-3-yl)ethanone .


Molecular Structure Analysis

The InChI code for 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is 1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 260.9±28.0 °C at 760 mmHg, and a flash point of 126.0±15.1 °C . Its molar refractivity is 46.0±0.3 cm3 . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .

Scientific Research Applications

Urease Inhibition

The compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause several health issues in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . The compound was found to be a potent anti-urease inhibitor, with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM .

Synthesis of Thiourea Derivatives

The compound can be used in the synthesis of thiourea derivatives . These derivatives have been found to be efficient urease inhibitors . The derivatives were synthesized with a high yield and their chemical structures were characterized by spectral data such as FTIR, 1 H and 13 C NMR .

Development of Novel Pharmaceuticals

The compound’s urease inhibitory properties make it a potential candidate for the development of novel pharmaceuticals . Among all the studied compounds, the derivative 4i was discovered to be the most effective inhibitor .

Biochemical Evaluation

The compound can be used for biochemical evaluation . It has been evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where it was found to be a potent anti-urease inhibitor .

Computational Approach in Drug Discovery

The compound can be used in a computational approach to drug discovery . The compound’s structure and properties can be analyzed computationally to predict its behavior and interactions with biological systems .

Chemical Research

The compound can be used in chemical research . It can be used in the synthesis of other compounds and in the study of chemical reactions .

properties

IUPAC Name

1-[3-(3-chloro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYHDUOFIUIRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742743
Record name 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone

CAS RN

1355247-05-0
Record name Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.